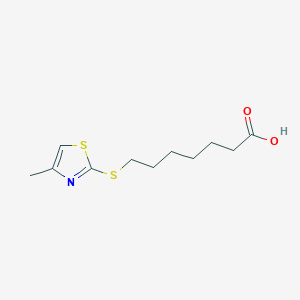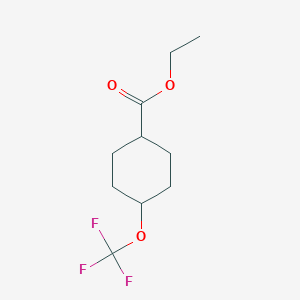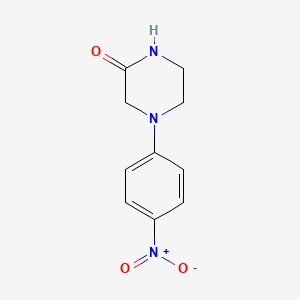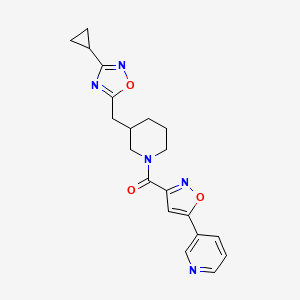![molecular formula C25H25FN2O4 B2699135 1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634575-82-9](/img/structure/B2699135.png)
1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as the compound , often involves multicomponent processes . For instance, an eco-friendly and highly efficient method for the one-pot synthesis of penta-substituted pyrrole derivatives involves a four-component reaction of pyrimidine-2,4,6(1 H,3 H,5 H)-trione 95, 1-(4-fluorophenyl)-2,2-dihydroxyethanone 96, dimethyl but-2-ynedioate, and 4-methoxyanilline .Scientific Research Applications
Chemical Synthesis and Molecular Interactions
The compound's structural analogs have been synthesized to study molecular interactions and crystal structures, aiming to understand the morpholin ring's chair conformation and its hydrogen bonding capabilities. For example, Kaynak, Özbey, and Karalı (2013) synthesized three novel compounds to explore molecular interactions, confirming structures through X-ray crystal diffraction analysis and identifying potential groups for hydrogen bonding (Kaynak, Özbey, & Karalı, 2013).
Photophysical Properties for OLED Applications
Luo et al. (2015) designed and synthesized novel 1,8-naphthalimide derivatives for organic light-emitting device (OLED) applications, highlighting the potential of such compounds in developing standard-red light-emitting materials. Their research detailed the synthesis, molecular structure correlations, and the photophysical characteristics of these compounds, demonstrating their suitability for OLED use (Luo et al., 2015).
Luminescent Materials Development
Research into polymers containing related structural motifs has been conducted to explore their luminescent properties. Zhang and Tieke (2008) described the synthesis of polymers with the pyrrolo[3,4-c]pyrrole-1,4-dione unit, highlighting their strong fluorescence and potential for electronic applications (Zhang & Tieke, 2008).
Sensor Applications
Compounds with similar structures have been evaluated for their potential as ionophores in sensor applications. Cordaro et al. (2011) investigated a U-shaped molecule's capacity to bind metal cations, suggesting its use as an ionophore for sensor purposes, underscoring the versatility of these compounds in detecting and measuring chemical species (Cordaro et al., 2011).
properties
IUPAC Name |
1-(4-fluorophenyl)-6,7-dimethyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4/c1-15-13-19-20(14-16(15)2)32-24-21(23(19)29)22(17-3-5-18(26)6-4-17)28(25(24)30)8-7-27-9-11-31-12-10-27/h3-6,13-14,22H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJZTCFKBQKAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)

![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B2699065.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)


![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2699074.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)